8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one
CAS No.:
Cat. No.: VC15746928
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one -](/images/structure/VC15746928.png)
Specification
Molecular Formula | C12H11BrN2O |
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Molecular Weight | 279.13 g/mol |
IUPAC Name | 8-bromo-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one |
Standard InChI | InChI=1S/C12H11BrN2O/c13-7-3-4-8-10(6-7)15-9-2-1-5-14-12(16)11(8)9/h3-4,6,15H,1-2,5H2,(H,14,16) |
Standard InChI Key | ZEEHYNLUCWDQLI-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C3=C(N2)C=C(C=C3)Br)C(=O)NC1 |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The compound features a tricyclic system comprising a seven-membered azepine ring fused to an indole moiety. The azepine ring exists in a partially saturated state (2,3,4,5-tetrahydro), while the indole component retains aromaticity. The bromine atom at the 8-position introduces steric and electronic effects that influence reactivity. The carbonyl group at the 1-position of the azepine ring enhances electrophilic character, enabling participation in nucleophilic addition reactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 8-Bromo-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one | |
Molecular Formula | ||
Molecular Weight | 279.13 g/mol | |
Canonical SMILES | C1CC2=C(C3=C(N2)C=C(C=C3)Br)C(=O)NC1 |
Crystallographic and Stereochemical Considerations
While X-ray crystallographic data for this specific compound remains unpublished, analogous azepinoindoles exhibit non-planar conformations due to ring strain in the azepine moiety. The bromine substituent’s position ortho to the nitrogen in the indole ring may induce torsional strain, affecting packing efficiency in solid-state structures .
Physical and Chemical Properties
Thermodynamic Parameters
Experimental and predicted physicochemical properties highlight its stability under standard conditions:
Table 2: Physicochemical Properties
Property | Value | Method |
---|---|---|
Boiling Point | 569.2 ± 38.0 °C | Predicted |
Density | 1.593 ± 0.06 g/cm³ | Predicted |
pKa | 14.99 ± 0.20 | Predicted |
The elevated boiling point correlates with strong intermolecular dipole-dipole interactions from the carbonyl and amine groups. The basic pKa (~15) suggests protonation occurs preferentially at the azepine nitrogen rather than the indole NH .
Solubility and Stability
Preliminary data indicate limited solubility in polar protic solvents (e.g., water) but moderate solubility in dimethylformamide (DMF) and dichloromethane. The bromine atom enhances stability against oxidative degradation, though photolytic cleavage of the C–Br bond remains a concern under UV exposure.
Synthesis Methods
Retrosynthetic Strategies
Two primary routes dominate the literature:
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Cycloaddition Approaches: Dearomative (4 + 3) cycloadditions between 2-vinylindoles and oxyallyl cations, generated from α-bromoketones, yield azepinoindole cores .
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Photoredox Cyclizations: Visible-light-mediated intramolecular difluoroacetamidation of bromodifluoroacetamides constructs the azepine ring, as demonstrated in related systems .
Stepwise Protocol for Analogous Compounds
A reported synthesis of 1,1-difluoro-4,5,6,7-tetrahydroazepino[3,2,1-hi]indol-2(1H)-one involves:
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Bromodifluoroacetylation: Treat 2,3,4,5-tetrahydro-1H-benzo[b]azepine with bromodifluoroacetyl chloride in toluene.
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Photoredox Cyclization: Irradiate the intermediate with fac-Ir(ppy)₃ in DMF to induce radical-mediated ring closure .
Table 3: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromodifluoroacetylation | NaH, toluene, 0 °C → rt | 80% |
Photoredox Cyclization | fac-Ir(ppy)₃, K₂HPO₄, DMF, 24h | 79% |
Chemical Reactivity and Applications
Electrophilic and Nucleophilic Pathways
The bromine atom participates in Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The carbonyl group undergoes condensations with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and serotonin receptor modulators. Its rigid polycyclic structure mimics natural alkaloids, making it valuable in drug discovery .
Analytical Characterization
Spectroscopic Profiles
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